Diphenyliodonium hexafluorophosphate

Catalog No.
S611015
CAS No.
58109-40-3
M.F
C12H10F6IP
M. Wt
426.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium hexafluorophosphate

CAS Number

58109-40-3

Product Name

Diphenyliodonium hexafluorophosphate

IUPAC Name

diphenyliodanium;hexafluorophosphate

Molecular Formula

C12H10F6IP

Molecular Weight

426.08 g/mol

InChI

InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1

InChI Key

DSSRLRJACJENEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F

Synonyms

diphenyliodonium, diphenyliodonium bromide, diphenyliodonium chloride, diphenyliodonium hexafluoroarsenate, diphenyliodonium hexafluorophosphate, diphenyliodonium iodide, diphenyliodonium nitrate, diphenyliodonium nitrite, diphenyliodonium sulfate (1:1), diphenyliodonium tosylate, iodonium biphenyl, iodoniumdiphenyl

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F

The exact mass of the compound Diphenyliodonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenyliodonium hexafluorophosphate (CAS 58109-40-3) is a benchmark diaryliodonium salt widely utilized as a highly efficient cationic photoinitiator and a versatile electrophilic arylation reagent. Characterized by its bulky, non-nucleophilic hexafluorophosphate (PF6⁻) counterion, the compound exhibits excellent thermal stability (decomposition ~142 °C) and favorable solubility in polar organic matrices, including methacrylates and epoxides. Upon UV irradiation or thermal activation in the presence of sensitizers, it undergoes irreversible homolytic and heterolytic bond cleavage to generate reactive phenyl radicals, phenyl cations, and the superacid HPF6 [1]. This dual radical/cation generation makes it a critical procurement choice for initiating the cross-linking of sterically hindered epoxies and vinyl ethers, as well as serving as a robust oxidant and aryl transfer agent in transition-metal-catalyzed cross-coupling workflows where coordinating anions must be strictly avoided.

Substituting diphenyliodonium hexafluorophosphate with alternative counterion variants—such as chlorides, triflates, or antimonates—fundamentally alters reaction kinetics, formulation shelf-life, and regulatory compliance. Halide salts (e.g., diphenyliodonium chloride) generate nucleophilic anions that actively attack propagating oxonium ions, terminating cationic polymer chains and rendering them entirely useless for epoxide ring-opening polymerizations [1]. Conversely, while hexafluoroantimonate (SbF6⁻) salts offer marginally faster cure rates due to their larger anionic volume, they introduce heavy metal toxicity, complicating REACH and RoHS compliance in consumer-facing coatings and electronics. Furthermore, in metal-catalyzed arylations, strongly coordinating anions like chloride competitively bind to palladium or copper catalysts, severely depressing target yields compared to the non-coordinating PF6⁻ anion. Consequently, DPI-PF6 is specifically procured to balance high catalytic turnover, non-nucleophilic superacid generation, and a heavy-metal-free regulatory profile.

Cationic Polymerization Viability: PF6⁻ vs. Halide Counterions

In the photopolymerization of cycloaliphatic epoxides, the choice of counterion dictates whether polymerization can occur. Diphenyliodonium hexafluorophosphate generates the superacid HPF6 upon UV cleavage, driving rapid epoxide conversion. In contrast, diphenyliodonium chloride generates HCl; the highly nucleophilic chloride ion immediately attacks the propagating oxonium ion, terminating the chain and resulting in near 0% conversion [1].

Evidence DimensionEpoxide double-bond conversion rate
Target Compound Data>60% conversion (via non-nucleophilic superacid generation)
Comparator Or BaselineDiphenyliodonium chloride (~0% conversion due to nucleophilic chain termination)
Quantified Difference>60% absolute increase in conversion efficiency
ConditionsUV irradiation of cycloaliphatic epoxides at room temperature

Buyers formulating UV-curable epoxies or vinyl ethers must procure non-nucleophilic salts like DPI-PF6, as halide variants completely inhibit the required ring-opening mechanism.

Regulatory Compliance and Cure Efficiency vs. Antimonate Salts

For industrial coatings, diphenyliodonium hexafluoroantimonate (SbF6⁻) is often considered due to its exceptionally low nucleophilicity, yielding slightly higher maximum conversion rates. However, DPI-PF6 provides a highly competitive conversion profile while entirely eliminating heavy metal (antimony) content. This allows formulations to pass stringent environmental and toxicity screens (e.g., RoHS) that antimonate salts fail, with only a marginal trade-off in cure speed [1].

Evidence DimensionHeavy metal content and regulatory viability
Target Compound Data0 ppm Antimony (Heavy-metal-free, RoHS compliant)
Comparator Or BaselineDiphenyliodonium hexafluoroantimonate (Contains toxic Antimony, restricted in sensitive applications)
Quantified DifferenceElimination of heavy metal toxicity with minimal (<10%) trade-off in cure speed
ConditionsIndustrial UV-curing formulations for electronics and food-packaging adhesives

Procuring DPI-PF6 allows manufacturers to achieve high-performance cationic curing without triggering heavy-metal regulatory restrictions or environmental hazard labeling.

Catalyst Preservation in Decarboxylative Arylation

In palladium-catalyzed decarboxylative cross-coupling reactions, the coordinating ability of the iodonium counterion heavily influences catalyst turnover. Studies demonstrate that using diphenyliodonium hexafluorophosphate yields up to 68% of the target biaryl product. Substituting this with diphenyliodonium chloride drops the yield to approximately 35%, as the chloride ions strongly coordinate to the Pd(II) center, poisoning the catalyst and stalling the catalytic cycle [1].

Evidence DimensionBiaryl product yield in Pd-catalyzed arylation
Target Compound Data68% yield
Comparator Or BaselineDiphenyliodonium chloride (35% yield)
Quantified Difference33% absolute increase in reaction yield
ConditionsPdCl2(PPh3)2 catalyst, 120 °C, decarboxylative cross-coupling of arenecarboxylic acids

For pharmaceutical intermediate synthesis, procuring the PF6⁻ salt nearly doubles the reaction throughput and prevents costly transition-metal catalyst poisoning compared to halide analogs.

Formulation Stability and Hygroscopicity vs. Triflates

In one-part resin systems, the photoinitiator must remain inert until irradiated. Diphenyliodonium triflate is highly reactive and somewhat hygroscopic, which can lead to premature dark-curing or degradation of the resin mixture over time. Diphenyliodonium hexafluorophosphate exhibits superior thermal stability (decomposition ~142 °C) and lower moisture sensitivity, significantly extending the shelf-life of unreacted monomer blends without sacrificing photoinitiation speed upon activation [1].

Evidence DimensionResin shelf-life and moisture sensitivity
Target Compound DataHigh thermal stability (dec. ~142 °C), low hygroscopicity
Comparator Or BaselineDiphenyliodonium triflate (higher hygroscopicity, prone to premature dark-cure)
Quantified DifferenceMeasurable extension in formulation pot-life and reduced moisture-induced degradation
ConditionsStorage of one-pot industrial adhesive or 3D printing formulations

Securing DPI-PF6 ensures that pre-mixed commercial adhesives and 3D printing resins maintain a stable, predictable shelf-life during shipping and extended storage.

Heavy-Metal-Free UV-Curable Coatings and Inks

Due to its robust superacid generation without the inclusion of antimony, DPI-PF6 is the preferred photoinitiator for cationic UV inks and clear coats. It is specifically procured for applications in food packaging, consumer electronics, and medical devices where heavy-metal regulatory compliance (such as RoHS and REACH) is mandatory, directly replacing toxic SbF6⁻ analogs [1].

High-Resolution 3D Printing Resins (SLA/DLP)

In hybrid radical/cationic vat photopolymerization, DPI-PF6 is utilized to initiate the cross-linking of epoxy and vinyl ether monomers. Its excellent thermal stability prevents premature dark-curing in the resin vat (unlike more reactive triflates), while its rapid photolysis ensures high green strength and precise dimensional accuracy in the final printed parts [2].

Electrophilic Arylation in API Synthesis

DPI-PF6 serves as a highly efficient, non-coordinating phenylating agent in transition-metal-catalyzed cross-coupling reactions. Because the PF6⁻ anion does not coordinate with and poison palladium or copper catalysts—a common failure mode when using diphenyliodonium chloride—it is ideal for synthesizing complex biaryl motifs in active pharmaceutical ingredients at high yields [3].

Dental Adhesives and Restorative Composites

Integrated into ternary photoinitiator systems alongside camphorquinone and an amine, DPI-PF6 accelerates the degree of conversion of methacrylate monomers. Its specific solubility profile and lack of nucleophilic interference improve the flexural strength and longevity of dental restorations compared to binary systems or those using halide salts [4].

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (13.46%): Fatal if swallowed [Danger Acute toxicity, oral];
H314 (76.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

58109-40-3

General Manufacturing Information

Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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